![molecular formula C16H18N2O4 B4761876 Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- CAS No. 36845-03-1](/img/structure/B4761876.png)
Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-
Overview
Description
Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- is a chemical compound known for its unique structure and properties It is a derivative of benzamide, where the benzamide moiety is substituted with a 3-methyl-2-pyridyl group and three methoxy groups at the 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 3,4,5-trimethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy-.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the pyridyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-(3-methyl-2-pyridyl)-: Lacks the methoxy groups, resulting in different reactivity and properties.
3,4,5-Trimethoxybenzamide: Lacks the pyridyl group, affecting its biological activity and applications.
Uniqueness
Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- is unique due to the presence of both the pyridyl and methoxy groups, which confer distinct chemical and biological properties
Biological Activity
Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- (commonly referred to as 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide can be represented as follows:
- Molecular Formula : C16H18N2O4
- CAS Number : 36855-87-5
- SMILES : O=C(NC1=C(C)C=CC=N1)C2=CC(OC)=C(OC)C(OC)=C2
This structure indicates the presence of methoxy groups and a pyridine moiety, which are often associated with various biological activities.
Anticancer Activity
Recent studies have reported that benzamide derivatives exhibit significant anticancer activity. For instance, compounds similar to 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide have shown promising results against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide | MCF-7 (breast cancer) | 1.93 | Induction of apoptosis |
HCT-116 (colon cancer) | 2.84 | Cell cycle arrest at G1 phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound has been noted for inducing apoptosis in MCF-7 cells and causing cell cycle arrest in HCT-116 cells, suggesting its potential as an anticancer agent.
The proposed mechanisms through which benzamide derivatives exert their anticancer effects include:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression at the G1 phase.
These actions are crucial for developing therapeutic strategies against resistant cancer types.
Other Pharmacological Activities
Beyond anticancer effects, benzamide derivatives have been explored for additional pharmacological activities:
- Anti-inflammatory Effects : Some studies indicate that benzamide compounds can inhibit inflammatory pathways.
- Antimicrobial Properties : Certain derivatives have shown efficacy against bacterial strains.
Case Studies and Research Findings
A notable study by Finiuk et al. investigated the effects of various benzamide derivatives on different cancer cell lines. Their findings highlighted that modifications to the benzamide structure significantly influenced biological activity:
- Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity.
- Structure-activity relationship (SAR) analyses revealed that specific substitutions on the aromatic ring could optimize therapeutic efficacy.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(3-methylpyridin-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-6-5-7-17-15(10)18-16(19)11-8-12(20-2)14(22-4)13(9-11)21-3/h5-9H,1-4H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIPUEXTEYSZGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190316 | |
Record name | Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36845-03-1 | |
Record name | Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036845031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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